molecular formula C13H11ClN2O B1306176 N-Benzyl-2-chloronicotinamide CAS No. 65423-28-1

N-Benzyl-2-chloronicotinamide

Cat. No. B1306176
Key on ui cas rn: 65423-28-1
M. Wt: 246.69 g/mol
InChI Key: XSXUVPQJEQBSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04861891

Procedure details

2-Chloronicotinic acid (25 grams, 158.67 mmol) is placed into a 2L 4-neck round bottom flask equipped with mechanical stirring, thermometer, nitrogen inlet and a rubber septum and is charged with 800 ml of tetrahydrofuran (THF). The reaction is chilled to 0° C. N-methylmorpholine (16.05 grams, 158.67 mmol) is added via syringe. The reaction is chilled to -10° C. and isobutyl chloroformate (21.67 grams, 158.67 mmol) is added to the reaction via syringe while maintaining the temperature at less than 0° C. The reaction is allowed to stir at -10° C. for 30 minutes. Benzylamine (18.70 grams, 174.54 mmol) is then added via syringe while maintaining the temperature below 0° C. The reaction is allowed to slowly warm to room temperature. After stirring for 18 hours IN HCl (300 ml) is added to the reaction. This is then extracted with ethyl acetate (2×350 ml). The organics are combined and washed with 1N HCl (1×300 ml) and 12% sodium hydroxide (2×300 ml). The organic layer is dried over anhydrous magnesium sulfate, filtered and concentrated to a white paste. The paste is triturated with diethyl ether to yield a solid. This is filtered and washed with diethyl ether (2×65 ml). The filtrates are concentrated and triturated with fresh diethyl ether to yield a second crop of compound which is combined with the first to yield 28.11 grams (71.8%) of N-benzyl-2-chloronicotinamide as a white crystalline solid.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.05 g
Type
reactant
Reaction Step Three
Quantity
21.67 g
Type
reactant
Reaction Step Four
Quantity
18.7 g
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Quantity
800 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.CN1CCOCC1.ClC(OCC(C)C)=O.[CH2:26]([NH2:33])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>Cl.O1CCCC1>[CH2:26]([NH:33][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][CH:9]=[N:10][C:2]=1[Cl:1])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Step Two
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
16.05 g
Type
reactant
Smiles
CN1CCOCC1
Step Four
Name
Quantity
21.67 g
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Five
Name
Quantity
18.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
Cl
Step Seven
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at -10° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with mechanical stirring
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is chilled to -10° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at less than 0° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature
ADDITION
Type
ADDITION
Details
is added to the reaction
EXTRACTION
Type
EXTRACTION
Details
This is then extracted with ethyl acetate (2×350 ml)
WASH
Type
WASH
Details
washed with 1N HCl (1×300 ml) and 12% sodium hydroxide (2×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a white paste
CUSTOM
Type
CUSTOM
Details
The paste is triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
to yield a solid
FILTRATION
Type
FILTRATION
Details
This is filtered
WASH
Type
WASH
Details
washed with diethyl ether (2×65 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrates are concentrated
CUSTOM
Type
CUSTOM
Details
triturated with fresh diethyl ether
CUSTOM
Type
CUSTOM
Details
to yield a second crop of compound which

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(C1=C(N=CC=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28.11 g
YIELD: PERCENTYIELD 71.8%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.